Product packaging for Cassigarol A(Cat. No.:CAS No. 106387-02-4)

Cassigarol A

Cat. No.: B011296
CAS No.: 106387-02-4
M. Wt: 488.5 g/mol
InChI Key: SJCXTMZZGQRDQF-UHFFFAOYSA-N
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Description

Cassigarol A is a naturally occurring stilbenoid, a class of polyphenolic compounds recognized for their diverse biological activities and research potential in biomedical sciences. It is characterized by a 1,2-diphenylethylene core structure, which is common to this pharmacologically significant group of molecules . As a stilbenoid, this compound is of significant interest for investigating antioxidant, anti-inflammatory, and potential enzyme-inhibitory pathways. Research into related stilbenoids, such as those isolated from plants in the Cyperaceae family and other natural sources, provides a strong basis for exploring the applications of this compound . Studies on structurally similar compounds, including cassigarol E and scirpusin A, have demonstrated promising biological activities, such as strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—enzymes critically associated with memory and cognitive function . This suggests this compound is a compelling candidate for research focused on neurodegenerative conditions and cognitive health. Furthermore, stilbenoids are widely investigated for their potent antioxidant and anti-inflammatory properties, which are crucial in models of oxidative stress and inflammation-mediated diseases. This product is provided as a high-purity compound to ensure reproducible results in your experimental workflows. It is intended for use in fundamental biochemical research, enzyme inhibition assays, and the exploration of cellular mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H24O8 B011296 Cassigarol A CAS No. 106387-02-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106387-02-4

Molecular Formula

C28H24O8

Molecular Weight

488.5 g/mol

IUPAC Name

10-(3,4-dihydroxyphenyl)-2-[(3,5-dihydroxyphenyl)methyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-4,6,13,14-tetrol

InChI

InChI=1S/C28H24O8/c29-16-3-13(4-17(30)9-16)5-22-21-12-26(35)25(34)11-20(21)19(14-1-2-23(32)24(33)8-14)7-15-6-18(31)10-27(36)28(15)22/h1-4,6,8-12,19,22,29-36H,5,7H2

InChI Key

SJCXTMZZGQRDQF-UHFFFAOYSA-N

SMILES

C1C(C2=CC(=C(C=C2C(C3=C1C=C(C=C3O)O)CC4=CC(=CC(=C4)O)O)O)O)C5=CC(=C(C=C5)O)O

Canonical SMILES

C1C(C2=CC(=C(C=C2C(C3=C1C=C(C=C3O)O)CC4=CC(=CC(=C4)O)O)O)O)C5=CC(=C(C=C5)O)O

Synonyms

cassigarol A

Origin of Product

United States

Advanced Structural Characterization and Elucidation of Cassigarol a

Methodologies for Definitive Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed in the structure elucidation of natural products.

One-dimensional NMR experiments, such as 1H-NMR and 13C-NMR, provide fundamental information about the types and numbers of hydrogen and carbon atoms in a molecule, as well as their local electronic environments.

1H-NMR Spectroscopy: 1H-NMR spectra reveal the different types of protons present in the molecule, their relative abundance (integration), and their coupling interactions with neighboring protons (splitting patterns). Chemical shifts (δ) in parts per million (ppm) are characteristic of the electronic environment of each proton, indicating the presence of aromatic, olefinic, aliphatic, or hydroxyl protons, among others. The splitting patterns and coupling constants (J values) provide crucial information about the number of neighboring protons and the dihedral angles between coupled nuclei, aiding in the construction of molecular fragments. The identification of Cassigarol A has involved the use of 1H-NMR spectral data researchgate.net.

13C-NMR Spectroscopy: 13C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal in the 13C-NMR spectrum. The chemical shifts of these signals are highly sensitive to the hybridization state, functional groups, and the presence of electronegative atoms bonded to the carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary (C) carbon atoms, which is vital for assigning carbon signals and building the molecular framework.

While specific 1H and 13C NMR data tables for this compound were not found in the consulted literature, the application of these techniques to stilbene (B7821643) structures typically involves identifying signals corresponding to the aromatic rings, the olefinic double bonds, and any aliphatic or hydroxyl protons and carbons present in the molecule. For example, analysis of related stilbenes has shown characteristic signals for aromatic protons and carbons, as well as olefinic protons with large coupling constants indicative of trans double bonds washington.edu.

Two-dimensional NMR experiments provide correlation information between nuclei, allowing for the establishment of connectivity and spatial relationships within the molecule. These techniques are essential for assembling the molecular fragments identified from 1D NMR into a complete structure.

Correlation Spectroscopy (COSY): COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify spin systems and connect adjacent protons within the molecular structure princeton.eduresearchgate.net.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments reveal correlations between protons and the carbon atoms to which they are directly bonded (one-bond correlations). This allows for the assignment of proton signals to their corresponding carbon signals princeton.eduresearchgate.net.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides correlations between protons and carbon atoms that are separated by two, three, or even four bonds. These long-range correlations are particularly valuable for connecting different parts of the molecule, identifying quaternary carbons, and confirming the positions of functional groups princeton.eduresearchgate.net.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. These correlations are indicative of through-space interactions (Nuclear Overhauser Effect) and are crucial for determining the relative stereochemistry and conformation of a molecule princeton.eduresearchgate.net.

The structure elucidation of stilbene oligomers, including Cassigarol E (a related compound), has successfully utilized 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY to establish connectivity and confirm structural assignments washington.edu. These experiments would be similarly applied to this compound to map out the proton-proton couplings, assign proton-carbon single bonds, identify long-range proton-carbon correlations, and determine the spatial arrangement of atoms.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features.

HRESI-MS is a soft ionization technique coupled with high-resolution mass analysis that is commonly used for analyzing polar and non-volatile compounds like this compound. ESI typically produces protonated or deprotonated molecules ([M+H]+ or [M-H]-), providing accurate molecular weight information. High resolution allows for the determination of the exact mass, which can be used to calculate the elemental composition of the molecule, thus confirming or refining the molecular formula obtained from other techniques researchgate.netscielo.br. The molecular formula of this compound (C28H24O8) has been determined, consistent with high-resolution mass measurements rsc.orgresearchgate.net. Tandem mass spectrometry (MS/MS) in conjunction with HRESI allows for the fragmentation of the parent ion and analysis of the resulting fragment ions. The fragmentation pattern provides structural information by revealing the masses of substructures and how the molecule breaks apart. HRESI-MS has been employed in the structural elucidation of compounds from sources containing this compound researchgate.netwisc.eduinrae.frresearchgate.net.

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While GC is typically used for volatile or semi-volatile compounds, derivatization can extend its applicability to less volatile substances. GC-MS is useful for analyzing mixtures and identifying individual components based on their retention times and mass spectra. Electron Ionization (EI) is a common ionization method in GC-MS, which typically produces more extensive fragmentation compared to ESI. The resulting fragmentation pattern can be matched against spectral libraries for identification of known compounds or interpreted to gain structural information about new compounds researchgate.netinnovatechlabs.comwu.ac.th. GC-MS has been used in the phytochemical investigation of plants yielding stilbenes, including those from which this compound is isolated researchgate.netwisc.eduinrae.fr.

In the context of this compound, GC-MS could be applied to analyze extracts containing the compound, potentially after derivatization to enhance volatility. The mass spectrum obtained would provide a fragmentation pattern characteristic of this compound, aiding in its identification and providing further structural clues.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of components in a liquid sample. the-scientist.com In the context of structural elucidation, LC separates the mixture into its individual components, which are then introduced into a mass spectrometer. the-scientist.com The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecules and their fragments, providing information about the molecular weight and fragmentation pattern of each component. the-scientist.com This data is crucial for determining the molecular formula and identifying substructures within the molecule. the-scientist.com For this compound, LC-MS analysis would provide its molecular weight and characteristic fragmentation ions, aiding in the confirmation of its elemental composition (C₂₈H₂₄O₈) and the arrangement of its constituent parts. nih.govuni.lu Predicted collision cross-section values for different adducts of this compound have been reported, which can be used in LC-MS analysis for identification purposes. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺489.15441219.9
[M+Na]⁺511.13635231.9
[M+NH₄]⁺506.18095223.7
[M+K]⁺527.11029227.6
[M-H]⁻487.13985223.0
[M+Na-2H]⁻509.12180222.2
[M]⁺488.14658222.5
[M]⁻488.14768222.5

Predicted Collision Cross Section (CCS) values calculated using CCSbase. uni.lu

Vibrational and Electronic Spectroscopy

Spectroscopic methods that probe the vibrational and electronic transitions within a molecule provide complementary information for structural characterization.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecules to vibrate at specific frequencies. azolifesciences.compressbooks.pub These vibrations are characteristic of the functional groups present in the molecule, providing a "fingerprint" that aids in identification and structural analysis. azolifesciences.compressbooks.pub For this compound, IR spectroscopy would reveal the presence of key functional groups such as hydroxyl (-OH) groups, aromatic rings (C=C stretching), and possibly ether linkages (C-O stretching), based on the characteristic absorption bands in the IR spectrum. nih.govkingdraw.comnih.gov While specific IR data for this compound was not found in the search results, IR spectroscopy is a standard technique used in the structural elucidation of natural products, including stilbene oligomers. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.comwikipedia.org This technique is particularly useful for detecting conjugated systems, such as the aromatic rings present in this compound. nih.govkingdraw.commdpi.com The absorption of UV-Vis light promotes electrons to higher energy molecular orbitals, and the resulting spectrum shows absorption bands at specific wavelengths (λmax) with corresponding intensities (absorbance). technologynetworks.comwikipedia.org The position and intensity of these bands provide information about the extent of conjugation and the presence of chromophores within the molecule. technologynetworks.comwikipedia.orgijprajournal.com UV-Vis spectroscopy is routinely used in the analysis of phytochemicals and can aid in the identification and quantification of compounds like this compound that contain phenolic groups and conjugated systems. mdpi.comijprajournal.com

Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for determining the absolute configuration and conformation of chiral molecules. faccts.deucalgary.ca It measures the differential absorption of left and right circularly polarized light by a sample in the UV-Vis region. faccts.deucalgary.ca Chiral molecules exhibit a characteristic ECD spectrum with positive and negative Cotton effects at specific wavelengths, which are related to electronic transitions. faccts.deucalgary.ca By comparing experimental ECD spectra with computationally predicted spectra for different stereoisomers, the absolute configuration of a chiral compound can be assigned. faccts.deresearchgate.netmdpi.comacgpubs.org Since this compound is a complex natural product, it is likely to be chiral, and ECD spectroscopy would be essential for determining its specific stereochemistry. nih.govuni.lu ECD data evaluation is a common method used in the structural elucidation of natural products, including stilbene oligomers. nih.govresearchgate.netresearchgate.netuibk.ac.at

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. tulane.edupurdue.eduproteros.com When X-rays interact with a crystal, they are diffracted by the electron clouds of the atoms, producing a diffraction pattern. tulane.edupurdue.edu This pattern can be mathematically analyzed to reconstruct the electron density map of the molecule in the crystal lattice, revealing the precise positions of the atoms and thus the molecular structure and stereochemistry. purdue.eduresearchgate.net For this compound, obtaining a suitable crystal would allow for X-ray crystallography to provide an unambiguous determination of its solid-state structure and absolute stereochemistry, complementing the information obtained from spectroscopic methods like ECD. tulane.edupurdue.edunih.gov

Chromatographic Isolation and Purification Techniques

The isolation and purification of this compound from its natural source are critical steps before detailed structural characterization can be performed. Chromatographic techniques are widely used for this purpose, separating compounds based on their differential interactions with a stationary phase and a mobile phase.

Common chromatographic methods employed in the isolation and purification of natural products like this compound include column chromatography, which can utilize various stationary phases such as silica (B1680970) gel, Sephadex, or ODS (Octadecylsilyl). mdpi.comufam.edu.brijnc.irnih.gov Different types of column chromatography, such as gel column chromatography (size exclusion chromatography) and ion-exchange chromatography, separate compounds based on size and charge, respectively. mdpi.comfrontiersin.org Repeated chromatography using different stationary and mobile phases is often necessary to obtain a pure sample of the target compound. researchgate.net For example, studies on related stilbene oligomers and other natural products have utilized techniques like silica gel, Sephadex LH-20, and ODS columns for purification. researchgate.net High-performance liquid chromatography (HPLC), particularly coupled with detectors like UV-Vis or mass spectrometry (LC-MS), is a powerful technique for both purification and analysis, offering high resolution and sensitivity. the-scientist.comijnc.irmdpi.com The specific chromatographic methods used for this compound would depend on the complexity of the crude extract and the desired purity level.

Chromatographic TechniqueSeparation PrincipleCommon Stationary PhasesApplications
Column ChromatographyAdsorption, Partition, Size Exclusion, Ion ExchangeSilica gel, Alumina, Sephadex, Ion-exchange resinsCrude separation, Fractionation
Gel Column ChromatographySize ExclusionSephadex, Agarose gelsSeparation by molecular size
Ion-Exchange ChromatographyChargeDEAE-cellulose, DEAE-SepharoseSeparation of charged compounds
HPLCPartition, Adsorption, Size Exclusion, Ion ExchangeVarious bonded phases (e.g., C18)High-resolution separation and purification

High-Performance Liquid Chromatography (HPLC) Variants

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. Various HPLC variants are employed in the study of natural products like this compound, often coupled with different detectors to provide comprehensive analytical data.

While specific details on the application of every HPLC variant (analytical, preparative, HPLC-UV, HPLC-DAD, HPLC-MS) solely for this compound are not extensively detailed in the provided search results, the isolation and analysis of stilbenoids and other phenolic compounds from Cassia species and other plant sources commonly utilize these techniques. For instance, HPLC-DAD and HPLC-ESI-MS analysis have been used to identify stilbene dimers like scirpusin A and cassigarol E in extracts researchgate.net. The coupling of HPLC with Mass Spectrometry (HPLC-MS) is particularly powerful for the identification and structural elucidation of natural products, providing molecular weight and fragmentation information clariant.com. High-resolution mass spectrometry (HRESI-MS) is often used in conjunction with NMR for structure elucidation nih.govuibk.ac.at.

Other Chromatographic Methods

Beyond HPLC, other chromatographic techniques play a role in the isolation and purification of this compound and related compounds from complex plant extracts. These methods leverage different separation principles to isolate target compounds based on their physical and chemical properties.

Column chromatography, often using silica gel, is a standard technique for initial fractionation of crude plant extracts wu.ac.th. This is followed by further purification steps. Thin Layer Chromatography (TLC) is frequently used for monitoring the separation process and assessing the purity of fractions. Medium Pressure Liquid Chromatography (MPLC) can also be employed for purification on a larger scale than analytical HPLC but smaller than traditional column chromatography. While the provided results specifically mention column chromatography for isolating compounds like piceatannol (B1677779) and cassigarol E from Cassia garrettiana extract, these other methods are generally applicable in natural product isolation workflows wu.ac.th.

Comparative Structural Analysis of this compound with Related Stilbene Dimers

This compound belongs to the family of stilbenoids, which are characterized by a stilbene backbone consisting of two benzene (B151609) rings connected by an ethylene (B1197577) segment mdpi.com. Stilbene dimers, like this compound, are formed by the coupling of two stilbene units. Comparative structural analysis with other stilbene dimers and monomeric stilbenes helps in understanding the structural diversity and the impact of structural variations on their properties.

Structural Similarities and Differences with Cassigarol E, Cassigarol B, Cassigarol C, Cassigarol D, Cassigarol F, and Cassigarol G

The structural differences between this compound and other Cassigarols lie in the specific linkages and arrangements of the monomeric units. Stilbene dimers can exhibit various interunit linkages, such as 8-O-4' and 8-10' couplings, leading to diverse structural scaffolds oup.com. This compound's IUPAC name, 10-(3,4-dihydroxyphenyl)-2-[(3,5-dihydroxyphenyl)methyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-4,6,13,14-tetrol, indicates a complex tricyclic structure formed from the dimerization of stilbene units, likely involving piceatannol or related monomers nih.gov. This complex structure with multiple rings and hydroxyl groups differentiates it from simpler stilbene dimers.

Relationship to Monomeric Stilbenes (e.g., Piceatannol, Resveratrol)

This compound is a dimer derived from monomeric stilbenes. Piceatannol (PubChem CID 667639) and Resveratrol (B1683913) (PubChem CID 445154) are well-known monomeric stilbenes found in nature wikipedia.orgfishersci.canih.govnih.govresearchgate.net. Piceatannol is a tetrahydroxystilbene, while resveratrol is a trihydroxystilbene wikipedia.orgnih.gov.

This compound's structure, with dihydroxyphenyl and trihydroxyphenyl moieties, suggests it is likely formed from the dimerization of piceatannol and/or other related hydroxylated stilbene monomers nih.gov. Piceatannol dimerization can lead to the formation of various dimeric structures, including the Cassigarol E type oup.com. Resveratrol and piceatannol are also found in Cassia garrettiana extracts, further supporting their role as potential precursors to dimeric stilbenoids like this compound wu.ac.thresearchgate.net. The dimerization process involves radical coupling reactions of these monomeric units, leading to the formation of complex dimeric structures with different linkage patterns mdpi.comoup.com.

Structural Studies of Co-occurring Natural Products within Cassia garrettiana Extracts

Cassia garrettiana is known to contain a variety of natural products in addition to this compound. Structural studies of these co-occurring compounds are essential for a comprehensive understanding of the plant's phytochemistry and for the isolation and purification of individual compounds.

Extracts from Cassia garrettiana heartwood have been shown to contain several compounds, including anthraquinones and stilbene derivatives wu.ac.thresearchgate.net. Compounds isolated and identified from C. garrettiana include chrysophanol, piceatannol, aloe-emodin, emodin, and cassigarol E wu.ac.thresearchgate.netresearchgate.net. Other reported constituents include betulinic acid, cassialoin, and chrysophanol-9-anthrone (B1216276) mdpi.comresearchgate.net. Structural elucidation of these compounds is typically performed using spectroscopic methods such as NMR and Mass Spectrometry, often in conjunction with chromatographic separation techniques clariant.comnih.govuibk.ac.at. The presence of these diverse structural classes of compounds in Cassia garrettiana extracts highlights the complexity of the matrix from which this compound is isolated and characterized.

Chemical Synthesis and Biosynthesis of Cassigarol a and Analogous Compounds

Strategies for De Novo Chemical Synthesis of Cassigarol A and Representative Stilbenoids

The complete synthesis of complex natural products like this compound from simple, commercially available starting materials, known as de novo synthesis, presents a formidable challenge to organic chemists. While the specific total synthesis of this compound has not been extensively reported in publicly available literature, the synthesis of analogous stilbenoid oligomers provides a roadmap for potential synthetic strategies. These strategies often involve the careful construction of the stilbene (B7821643) backbone followed by oxidative coupling to form the more complex dimeric or oligomeric structures.

Retrosynthetic Analysis and Key Reaction Steps

A retrosynthetic analysis of a target molecule involves mentally deconstructing it into simpler precursors. For a stilbenoid dimer like this compound, a logical retrosynthetic disconnection would be at the bond linking the two monomeric units. This leads back to a stilbene monomer, such as piceatannol (B1677779), which has been identified as a constituent of Cassia garrettiana, the plant source of this compound. nih.gov

The synthesis of the stilbene monomer itself can be approached through several key bond disconnections. A common strategy involves disconnecting the olefinic bond, leading to two aromatic fragments: an aryl aldehyde or ketone and a benzyl (B1604629) phosphonium (B103445) ylide or phosphonate (B1237965) ester. This sets the stage for a Wittig-type reaction to form the characteristic stilbene double bond.

Key Hypothetical Retrosynthetic Pathway for a Cassigarol-type Dimer:

Target MoleculeKey DisconnectionPrecursor(s)
This compound (dimer)Inter-monomer bondPiceatannol (monomer)
PiceatannolOlefinic C=C bondSubstituted benzaldehyde (B42025) and benzylphosphonate

The subsequent key step would be the oxidative coupling of the piceatannol monomers to selectively form the desired dimeric structure of this compound.

Stereoselective Synthesis Approaches

The presence of stereocenters in many stilbenoid dimers necessitates stereoselective synthesis approaches to control the three-dimensional arrangement of atoms. In the context of this compound, if it possesses specific stereoisomers, their synthesis would require precise control over the formation of chiral centers.

For the stilbene core, the geometry of the double bond is a critical stereochemical feature. The Horner-Wadsworth-Emmons modification of the Wittig reaction is particularly effective in favoring the formation of the thermodynamically more stable E (trans) isomer, which is common in naturally occurring stilbenoids.

During the oxidative coupling of stilbene monomers, the reaction conditions can influence the stereochemical outcome of the newly formed bonds. The use of chiral catalysts or auxiliaries is a common strategy in asymmetric synthesis to favor the formation of one enantiomer over the other. While specific methods for the stereoselective synthesis of this compound are not detailed in available literature, the principles of asymmetric catalysis would be applicable.

Application of Specific Reaction Methodologies (e.g., Wittig-Horner Reaction, Oxidative Coupling)

Wittig-Horner Reaction: This reaction is a cornerstone in the synthesis of the stilbene backbone. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. A significant advantage of the Horner-Wadsworth-Emmons variant is that the phosphate (B84403) byproduct is water-soluble, facilitating its removal from the reaction mixture. This method generally provides excellent yields and high selectivity for the E-alkene.

Oxidative Coupling: The dimerization or oligomerization of stilbene monomers is often achieved through oxidative coupling reactions. These reactions typically involve the use of a one-electron oxidant to generate phenoxy radicals from the phenolic hydroxyl groups of the stilbene monomers. These radicals can then couple in various positions to form a diverse array of dimeric and oligomeric structures. Common reagents used for oxidative coupling include iron(III) chloride, silver oxide, and enzymes like peroxidases or laccases in biomimetic approaches. The regioselectivity and stereoselectivity of the coupling can be influenced by the choice of oxidant, solvent, and the specific structure of the stilbene monomer.

Investigations into the Biosynthetic Pathway of this compound

The biosynthesis of stilbenoids in plants occurs through the phenylpropanoid pathway. While the specific enzymatic steps leading to this compound are not fully elucidated, the general pathway for stilbene formation provides a strong foundation for understanding its biogenesis.

Precursor Incorporation Studies and Isotopic Labeling

Understanding the biosynthetic pathway of a natural product often involves feeding isotopically labeled precursors to the producing organism and tracing their incorporation into the final molecule. For stilbenoids, precursors such as L-phenylalanine, cinnamic acid, and p-coumaric acid, labeled with isotopes like ¹³C or ¹⁴C, would be supplied to Cassia garrettiana. Analysis of the resulting this compound for the presence and position of the isotopic labels would provide direct evidence of the building blocks and the sequence of their assembly. Such studies are fundamental to confirming the proposed biosynthetic pathway.

Enzymatic Steps in Stilbene Biosynthesis

The biosynthesis of the basic stilbene skeleton is initiated from the general phenylpropanoid pathway.

Key Enzymatic Steps in Stilbene Monomer Biosynthesis:

EnzymeReactionSubstrate(s)Product
Phenylalanine ammonia-lyase (PAL)DeaminationL-PhenylalanineCinnamic acid
Cinnamate-4-hydroxylase (C4H)HydroxylationCinnamic acidp-Coumaric acid
4-Coumarate:CoA ligase (4CL)CoA ligationp-Coumaric acidp-Coumaroyl-CoA
Stilbene synthase (STS)Condensationp-Coumaroyl-CoA + 3x Malonyl-CoAResveratrol (B1683913)

Following the formation of a stilbene monomer like resveratrol or piceatannol (which is a hydroxylated derivative of resveratrol), further modifications such as hydroxylation, methylation, glycosylation, and oligomerization can occur. The formation of stilbenoid dimers and oligomers is believed to be catalyzed by oxidative enzymes, primarily peroxidases and laccases. These enzymes generate phenoxy radicals from the stilbene monomers, which then undergo spontaneous or enzyme-mediated coupling to form the more complex structures. The specific enzymes responsible for the dimerization of piceatannol to form this compound in Cassia garrettiana remain an area for further investigation.

Role of Phenylpropanoid Pathway Enzymes (e.g., 4-coumarate CoA ligase)

The journey to this compound begins with the phenylpropanoid pathway, a central metabolic route in plants for the synthesis of thousands of phenolic compounds. The initial steps involve the conversion of the amino acid phenylalanine into cinnamic acid, which is then hydroxylated to form p-coumaric acid. nih.gov The crucial activation step for entry into the stilbene-specific branch of this pathway is catalyzed by 4-coumarate:CoA ligase (4CL). nih.govnih.gov

4CL is a key enzyme that catalyzes the formation of a high-energy thioester bond between p-coumaric acid and Coenzyme A, yielding p-coumaroyl-CoA. nih.govresearchgate.net This reaction is vital as it "activates" the precursor molecule, making it suitable for subsequent condensation reactions. nih.gov Plants often possess multiple isoforms of 4CL, which can have different substrate specificities and expression patterns, allowing for the channeling of metabolites into various branches of the phenylpropanoid pathway, such as the biosynthesis of flavonoids or lignin, in addition to stilbenes. nih.govnih.gov The activity of 4CL is therefore a critical regulatory point in determining the metabolic flux towards stilbene formation. researchgate.net

The substrate specificity of 4CL enzymes is a determining factor in the type of stilbene precursors produced. For example, different isoforms may exhibit varying efficiencies in converting substrates like 4-coumaric acid, caffeic acid, and ferulic acid into their corresponding CoA esters. nih.gov

Table 1: Representative Substrate Specificity of Recombinant Poplar 4CL-9 Enzyme
SubstrateKm (µM)Vmax/Km (Catalytic Efficiency)
4-Coumaric acid16100
Ferulic acid4955
Cinnamic acid16013
Data adapted from a study on 4-coumarate:coenzyme A ligase in hybrid poplar. nih.gov Note: Activity toward caffeic acid did not follow Michaelis-Menten kinetics. No activity was detectable against sinapic acid.
Involvement of Stilbene Synthase and Related Enzymes

The defining step in stilbene biosynthesis is catalyzed by the enzyme stilbene synthase (STS). nih.govmdpi.com STS is a type III polyketide synthase that orchestrates a decarboxylative condensation reaction. It combines one molecule of a cinnamoyl-CoA derivative (such as p-coumaroyl-CoA) with three molecules of malonyl-CoA to form the characteristic 1,3-diphenylpropane (B92013) backbone of stilbenes. nih.govmdpi.com The product of the reaction with p-coumaroyl-CoA is the well-known stilbene monomer, resveratrol. nih.gov

STS enzymes from different plant species can be utilized to produce resveratrol in recombinant organisms like yeast. mdpi.com The efficiency of resveratrol production can vary significantly depending on the source of the STS enzyme, highlighting the diversity and specific activity of these enzymes in nature. mdpi.com For instance, studies comparing STS from various plants such as Polygonum cuspidatum, Morus alba, and Vitis vinifera have shown different capacities for resveratrol production when expressed in Saccharomyces cerevisiae. mdpi.com

The basic stilbene scaffold, such as that of resveratrol, serves as the monomeric unit for more complex oligomers like this compound. Further enzymatic modifications, including glycosylation, methylation, or prenylation, can diversify the range of stilbene compounds. nih.gov

Mechanistic Insights into the Dimerization (Oligomerization) Process of Stilbenes

This compound is a stilbene dimer, meaning it is formed by the joining of two stilbene monomer units. nih.govnih.gov This dimerization is typically an oxidative process, often catalyzed by enzymes such as peroxidases or laccases. nih.gov These enzymes generate radical intermediates from the monomeric stilbene precursors (e.g., resveratrol), which then undergo spontaneous or enzyme-mediated coupling to form a variety of dimeric structures. nih.govresearchgate.net

The specific regioselectivity and stereoselectivity of the coupling reaction determine the final structure of the resulting dimer. For example, the oxidative dimerization of resveratrol can lead to various isomers, including δ-viniferin and ε-viniferin. nih.govresearchgate.net The formation of the dihydrobenzofuran skeleton found in many stilbene dimers, likely including this compound, results from specific carbon-carbon and carbon-oxygen bond formations between the two radicalized monomers. researchgate.netresearchgate.net Research has shown that enzymes from fungi are capable of metabolizing resveratrol and facilitating such dimerization reactions. nih.gov Furthermore, chemical methods using reagents like horseradish peroxidase with H2O2 or iron(III) chloride (FeCl3) can mimic this oxidative coupling to synthesize stilbene dimers in the lab. nih.govresearchgate.net

Genetic and Molecular Biology Approaches for Pathway Elucidation

Elucidating the complete biosynthetic pathway of a complex natural product like this compound requires sophisticated genetic and molecular biology techniques. These approaches are essential for identifying and characterizing the specific genes and enzymes responsible for each step, from the initial phenylpropanoid precursors to the final dimerization. nih.gov

A common strategy involves the use of cell cultures that produce the compound of interest. By inducing production (e.g., with methyl jasmonate), researchers can generate cDNA libraries enriched in transcripts for the relevant biosynthetic enzymes. nih.gov Gene cloning strategies, often guided by sequence homology to known enzymes from other species (like peroxidases or STS), are then used to isolate candidate genes. nih.gov The function of these candidate genes is subsequently confirmed through heterologous expression in a host organism (like E. coli or yeast) and in vitro enzymatic assays to verify that the expressed protein can catalyze the expected reaction. nih.gov

Modern "chemical genetic" approaches can also be employed. This involves using small molecules to perturb specific cellular pathways and observe the effect on this compound production. ucsf.edu Furthermore, advanced bioinformatic and in silico analyses can be used to mine genomic data for candidate genes and predict their involvement in specific metabolic pathways, which can then be validated experimentally. nih.gov

Chemoproteomics and Activity-Based Protein Profiling for Enzyme Discovery

Identifying the specific enzymes that catalyze the later, more complex steps in this compound biosynthesis, such as the oxidative dimerization, can be challenging. Chemoproteomics and, more specifically, Activity-Based Protein Profiling (ABPP), offer powerful tools for this purpose. nih.govnih.gov

ABPP is a functional proteomic technology that uses active site-directed chemical probes to directly assess the functional state of enzymes within a complex biological sample, such as a plant cell lysate. nih.govresearchgate.net These probes typically consist of a reactive group (the "warhead") that covalently binds to the active site of a specific enzyme class, a reporter tag (like a fluorophore or biotin) for detection and isolation, and a linker. benthamscience.com

To discover the specific peroxidase or laccase responsible for this compound's formation, one could design activity-based probes that mimic the stilbene monomer substrate. These probes would selectively label active enzymes in a plant extract capable of binding stilbenes. The labeled proteins can then be identified using mass spectrometry. researchgate.net This approach allows for the discovery of novel enzymes and provides direct evidence of their catalytic activity in their native environment, bypassing the need for traditional protein purification which can often be arduous. nih.govresearchgate.net

Semisynthesis and Derivatization Approaches for Structural Analogs

Creating structural analogs of this compound is valuable for studying structure-activity relationships and developing new therapeutic leads. Semisynthesis and derivatization are key strategies for achieving this. These approaches start with a natural product scaffold, which is then chemically modified to produce a range of related compounds. researchgate.net

Given that this compound is a phenolic compound, derivatization strategies often target its hydroxyl groups. researchgate.net Common modifications include:

Alkylation and Acylation: Converting hydroxyl groups to ethers or esters to alter polarity and bioavailability.

Glycosylation: Attaching sugar moieties, which can significantly impact solubility and biological activity.

Halogenation: Introducing halogen atoms to modulate electronic properties and binding interactions.

These modifications can be achieved through various chemical reactions. For example, O-derivatization can be used to add different functional groups to the oxygen atoms of the phenolic rings. nih.gov Total synthesis strategies for related stilbenes and other natural phenols can also inform the development of methods to create diverse analogs, providing a platform for generating novel structures based on the this compound framework. researchgate.net

Mentioned Compounds

Mechanistic Investigations of Cassigarol A S Biological Activities: in Vitro Studies

Inhibition of Gastric H+, K+-ATPase Activity

Cassigarol A has demonstrated inhibitory effects on gastric H+, K+-ATPase, an enzyme crucial for gastric acid secretion. Studies using preparations from hog gastric mucosa have provided key data on this interaction. researchgate.netnih.gov

Enzyme Kinetic Studies (e.g., IC50 determination, type of inhibition)

In vitro studies have shown that this compound inhibits gastric H+, K+-ATPase activity. The concentration of this compound required for 50% inhibition (IC50) of H+, K+-ATPase from hog gastric mucosa was determined to be 1.2 x 10⁻⁶ M. researchgate.netnih.gov this compound also inhibited K-stimulated p-nitrophenyl phosphatase from the same source, with an IC50 of 6.3 x 10⁻⁶ M. researchgate.netnih.gov

Kinetic analysis of the inhibition of H+, K+-ATPase by this compound revealed a competitive mode of inhibition with respect to ATP. researchgate.netnih.gov This suggests that this compound competes with ATP for binding to the enzyme. The inhibition was found to be non-competitive with respect to K+. researchgate.netnih.gov

The phenolic hydroxyl groups of this compound appear to be important for its interaction with the enzyme, as acetylation of these groups in this compound acetate (B1210297) rendered the compound ineffective in inhibiting enzyme activity and acid secretion. researchgate.net

Interactive Table: IC50 Values of this compound

Enzyme ActivitySource of EnzymeIC50 (M)
Gastric H+, K+-ATPaseHog gastric mucosa1.2 x 10⁻⁶
K-stimulated p-nitrophenyl phosphataseHog gastric mucosa6.3 x 10⁻⁶

Specificity and Selectivity against Related ATPases

While the primary focus of the provided information is on gastric H+, K+-ATPase, the search results mention that H+,K+-ATPase belongs to the P2-type ATPase family, and other ATPases like Na+,K+-ATPase and Ca²⁺-ATPase share extensive homologies. researchgate.netsemanticscholar.org However, specific in vitro data directly comparing the inhibitory effects of this compound on gastric H+, K+-ATPase versus other related ATPases (such as Na+,K+-ATPase or Ca²⁺-ATPase) are not detailed in the provided snippets. Studies on the specificity and selectivity of this compound against these related ATPases would be necessary to fully understand its inhibitory profile.

Cellular and Subcellular Localization of Action

This compound has been shown to inhibit both H+, K+-ATPase-mediated proton transport and 2-deoxy-D-glucose-induced acid secretion. researchgate.net This indicates that its inhibitory action translates to a functional reduction in gastric acid production. While the studies confirm the inhibition of the enzyme and subsequent acid secretion, detailed information regarding the specific cellular and subcellular localization of this compound's action within gastric parietal cells is not explicitly provided in the search results. The gastric H+, K+-ATPase is known to be localized to the apical membrane of parietal cells, particularly in the tubulovesicular network and the secretory canaliculus upon stimulation. Understanding where this compound interacts with the enzyme within these cellular compartments would require further investigation.

Antitumor and Antimetastatic Mechanisms

Investigations into the antitumor and antimetastatic activities of this compound have included in vitro experiments, with a focus on its effects on tumor-induced neovascularization. iiarjournals.org

Inhibition of Tumor-Induced Neovascularization (Angiogenesis)

This compound has been suggested to exert antitumor and antimetastatic effects through the inhibition of tumor-induced neovascularization, a process also known as angiogenesis. iiarjournals.org Angiogenesis is critical for the growth and metastasis of solid tumors. nih.govtg.org.au

Endothelial Cell Proliferation and Migration Assays (e.g., HUVEC models)

In vitro experiments examining the anti-angiogenic actions of this compound have utilized Human Umbilical Vein Endothelial Cells (HUVEC). iiarjournals.org this compound was found to inhibit the angiogenesis of HUVEC at concentrations ranging from 10 to 100 µM. iiarjournals.org This suggests that this compound can directly impact the processes involved in the formation of new blood vessels.

Endothelial cell proliferation and migration are key steps in angiogenesis. mdpi.comnih.govnih.gov While the search results confirm that this compound inhibits angiogenesis in HUVEC models, the specific details regarding its effects on HUVEC proliferation and migration assays (such as wound healing assays or transwell migration assays) are not explicitly described with quantitative data in the provided snippets. However, the inhibition of angiogenesis in HUVEC models at specified concentrations implies an impact on these cellular processes. iiarjournals.org

This compound is a polyphenol compound isolated from the heartwood of Cassia garrettiana Craib. uni.lutandfonline.comnih.gov Research has explored its biological activities, particularly in the context of cancer and fungal infections, through in vitro studies.

Antifungal Mechanisms of Action

Cellular and Molecular Targets of Antifungal Activity

Generation of Reactive Oxygen Species (ROS) Leading to Apoptosis

The generation of reactive oxygen species (ROS) is a key mechanism implicated in various cellular processes, including the induction of apoptosis, or programmed cell death. Elevated levels of intracellular ROS can trigger apoptotic pathways by activating caspases and caspase-dependent DNase, which leads to DNA fragmentation. nih.gov ROS can also increase the expression of pro-apoptotic proteins like Bax, often mediated by the activation of nuclear factor-κB (NF-κB). nih.gov NADPH oxidase is recognized as a significant source of endogenous ROS, and its activation is involved in the apoptotic process. nih.gov Studies on various compounds have shown that inducing ROS production can be a strategy to promote apoptosis in cancer cells. ijbs.com While the provided search results discuss the general mechanisms of ROS-induced apoptosis and the role of NADPH oxidase nih.govresearchgate.netnih.govmdpi.com, and mention that some natural products induce ROS generation to exert antitumor effects ijbs.com, specific detailed findings directly linking this compound to the generation of ROS and subsequent apoptosis in in vitro studies were not found within the provided snippets.

Plasma Membrane Disruption and Cellular Content Leakage

Plasma membrane disruption (PMD) can occur due to various factors, including mechanical forces, and if not repaired, can lead to the loss of cellular content and ultimately cell death. uvigo.esnih.gov Cells possess repair mechanisms to seal membrane breakages and maintain intracellular homeostasis. uvigo.es However, significant damage can overwhelm these mechanisms, leading to leakage of intracellular components such as proteins and nucleic acids. mdpi.comresearchgate.net This disruption of membrane integrity is a mechanism targeted by some antimicrobial agents, resulting in increased membrane permeability and leakage of vital cellular contents. mdpi.comresearchgate.net While the search results explain the general phenomenon of plasma membrane disruption and its consequences uvigo.esnih.govnih.gov, and provide examples of other substances causing cellular leakage by damaging cell membranes mdpi.comresearchgate.net, specific research findings detailing this compound's effect on plasma membrane disruption and cellular content leakage were not present in the provided snippets.

Antidiabetic Mechanisms of Action

Alpha-glucosidase and alpha-amylase are key enzymes involved in the digestion of carbohydrates in the small intestine. nih.govwikipedia.orgfrontiersin.org Inhibiting these enzymes slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the postprandial rise in blood glucose levels. nih.govwikipedia.orgfrontiersin.orgmdpi.comnih.gov This makes α-glucosidase and α-amylase inhibitors valuable therapeutic targets for managing type 2 diabetes. nih.govwikipedia.orgfrontiersin.orgmdpi.comnih.govscielo.br

Inhibition of α-Glucosidase Activity

Inhibition of intestinal α-glucosidase is a primary strategy for controlling postprandial hyperglycemia in diabetic patients. mdpi.comscielo.br These enzymes, located on the brush border of intestinal cells, are responsible for hydrolyzing disaccharides and oligosaccharides into monosaccharides for absorption. mdpi.comscielo.br By competitively inhibiting these enzymes, their activity is reduced, leading to delayed glucose absorption. nih.govnih.gov Research on natural compounds has identified several with α-glucosidase inhibitory activity. wikipedia.orgmdpi.comscielo.br While the provided snippets discuss the mechanism and importance of α-glucosidase inhibition nih.govwikipedia.orgmdpi.comnih.govscielo.br, and mention that some stilbene (B7821643) dimers, like scirpusin A, are potent inhibitors of α-glucosidase tandfonline.comtandfonline.com, and that cassigarol E also showed inhibitory effects against α-glucosidase tandfonline.comtandfonline.com, specific data on this compound's direct inhibitory activity against α-glucosidase was not found.

Inhibition of α-Amylase Activity

Alpha-amylase is another crucial enzyme in carbohydrate digestion, responsible for hydrolyzing complex starches into oligosaccharides in the lumen of the small intestine. wikipedia.org Inhibiting α-amylase activity, similar to α-glucosidase inhibition, helps to retard dietary starch liberation and reduce glucose absorption, contributing to controlled postprandial hyperglycemia. wikipedia.orgfrontiersin.orgmdpi.com Natural inhibitors of α-amylase have been explored as potential antidiabetic agents. mdpi.com The provided search results highlight the role of α-amylase inhibition in managing postprandial hyperglycemia frontiersin.orgnih.govmdpi.com, and indicate that some compounds, including stilbene dimers, can inhibit α-amylase activity tandfonline.comtandfonline.com. Specifically, cassigarol E has been reported to inhibit α-amylase activity with an IC₅₀ value of 21.7 µM. tandfonline.comtandfonline.com However, direct information regarding this compound's inhibitory activity against α-amylase was not found in the provided snippets.

Molecular Docking and Computational Ligand Interaction Analyses

Molecular docking is a computational technique used to predict the binding interactions between a small molecule (ligand) and a target biomolecule, such as a protein. journalijar.cominnovareacademics.in This method helps to understand the spatial and energetic compatibility of the ligand with the receptor's active site and is valuable in drug discovery and understanding molecular recognition. journalijar.cominnovareacademics.inresearchgate.netrsc.org Molecular docking can predict possible orientations (poses) of a ligand within a binding site and estimate binding affinities based on scoring functions. innovareacademics.in It is used to identify potential drug candidates and analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the binding site. frontiersin.orgnih.govscielo.brrsc.org While the search results explain the principles and applications of molecular docking and ligand interaction analysis journalijar.cominnovareacademics.inresearchgate.netrsc.orgscielo.org.mx, and provide examples of its use in studying the interaction of other compounds with α-glucosidase and α-amylase frontiersin.orgnih.govscielo.br, specific molecular docking or computational ligand interaction analyses performed with this compound were not found in the provided snippets.

Effects on Carbohydrate Metabolism at the Cellular Level

Carbohydrate metabolism involves a complex network of biochemical processes responsible for the formation, breakdown, and interconversion of carbohydrates, playing a central role in energy production and cellular signaling. nih.govwikipedia.org At the cellular level, glucose is a primary energy source, and its metabolism is tightly regulated by hormones like insulin (B600854) and glucagon. nih.govwikipedia.org Cells take up glucose through transport proteins, and intracellular pathways like glycolysis break down glucose to produce ATP. nih.govwikipedia.orgmdpi.com Some compounds can influence cellular carbohydrate metabolism by affecting glucose uptake, enzyme activity, or signaling pathways. mdpi.commdpi.com For instance, some polyphenols have been shown to influence glucose metabolism by stimulating peripheral glucose uptake in insulin-sensitive and non-insulin-sensitive tissues, potentially involving the PI3K activity signaling route. mdpi.com Other compounds have been observed to alter metabolic activity, including carbohydrate metabolism, sometimes linked to the generation of reactive oxygen species. mdpi.com While the provided snippets describe general aspects of cellular carbohydrate metabolism and how various compounds can influence it nih.govwikipedia.orgmdpi.commdpi.comnih.gov, specific information on the direct effects of this compound on carbohydrate metabolism at the cellular level was not found.

Anti-HIV-1 Integrase Activity and Mechanistic Insights

Based on the available search results, detailed in vitro anti-HIV-1 integrase activity and mechanistic insights have been reported for Cassigarol E, a related stilbene dimer isolated from Cassia garrettiana, rather than this compound. Studies investigating compounds from Cassia garrettiana heartwood for anti-HIV-1 integrase effects have identified piceatannol (B1677779) and Cassigarol E as active constituents. thaiscience.inforesearchgate.net

Enzyme Inhibition Assays (e.g., Multi-plate Integration Assay)

Studies utilizing the multi-plate integration assay (MIA) have evaluated the anti-HIV-1 integrase activity of compounds isolated from Cassia garrettiana. In one such study, piceatannol showed significant activity against HIV-1 integrase with an IC50 value of 17.9 µM. Cassigarol E also demonstrated inhibitory activity, albeit lower than piceatannol, with an IC50 value of 72.9 µM. thaiscience.inforesearchgate.net It is important to note that these findings pertain to Cassigarol E and piceatannol, and specific IC50 values for this compound in this assay were not found in the provided search results.

Putative Binding Interactions and Steric Considerations at the Enzyme Active Site

Mechanistic discussions regarding the anti-HIV-1 integrase activity of related compounds, such as piceatannol and Cassigarol E, suggest that the presence of a catechol moiety may be crucial for interaction with the enzyme. thaiscience.info This interaction might involve chelating a divalent metal ion, such as Mg2+ or Mn2+, at the integrase active site. thaiscience.info Structure-activity relationship studies have proposed that aromatic moieties can interact with the divalent cation through cation-π interactions, and typical charge-charge interactions between metal ions and charged or partially charged ligands are also possible. thaiscience.info The observed lower activity of Cassigarol E compared to piceatannol has led to the suggestion that the steric effect of the dimeric structure of Cassigarol E may interfere with its binding to the active site of the integrase enzyme. thaiscience.info These mechanistic insights are derived from studies on Cassigarol E and piceatannol due to the lack of specific data for this compound in the provided search results.

Other Investigated In Vitro Biological Activities and Their Underlying Molecular Mechanisms

Research has explored other in vitro biological activities of compounds from Cassia species, including this compound.

Antioxidant Activity (e.g., DPPH scavenging)

This compound has been reported to exhibit DPPH radical activity. researchgate.net The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method used to evaluate the free radical scavenging capacity of compounds. Antioxidants can neutralize the stable DPPH radical by donating a hydrogen atom, leading to a decrease in absorbance. mdpi.comnih.gov While this compound is reported to have this activity, specific details regarding its IC50 value or the detailed parameters of the DPPH assay conducted with this compound were not provided in the search results.

Anti-inflammatory Pathways and Target Modulation

This compound has been reported to possess anti-inflammatory properties. [22 from previous search] However, detailed in vitro investigations into the specific molecular mechanisms or target modulation by this compound were not found in the provided search results. In vitro anti-inflammatory studies on other natural compounds and extracts often investigate their effects on inflammatory mediators such as nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), as well as their impact on signaling pathways like MAPK and NF-κB in cell models such as macrophages or mast cells. academicjournals.orgmdpi.comnih.govmdpi.commdpi.comresearchgate.net Without specific studies on this compound in these assays, the underlying in vitro anti-inflammatory mechanisms remain to be elucidated based on the available information.

Preclinical Efficacy Studies of Cassigarol a

In Vivo Models for Antitumor and Antimetastatic Evaluation

The antitumor and antimetastatic potential of Cassigarol A has been investigated in preclinical animal models, providing insights into its inhibitory effects on tumor progression and spread.

In a study involving Lewis lung carcinoma (LLC)-bearing C57BL/6 mice, the oral administration of this compound demonstrated a significant inhibition of tumor growth. When administered twice daily for 14 days, this compound at both 50 and 100 mg/kg doses led to a noticeable reduction in tumor weight by day 15 compared to untreated control mice.

Effect of this compound on Tumor Weight in LLC-Bearing Mice

Treatment GroupTumor Weight (g) on Day 15 (Mean ± S.E.)Significance vs. Control
Control (Untreated)--
This compound (50 mg/kg)Significantly lower than controlp<0.05
This compound (100 mg/kg)Significantly lower than controlp<0.05

The antimetastatic activity of this compound was evaluated in carcinectomized mice, where the primary tumor was surgically removed. In these models, continued oral administration of this compound after tumor removal showed a tendency to suppress the metastasis of LLC cells to the lungs. This suggests that this compound may interfere with the processes of cancer cell dissemination and the formation of secondary tumors.

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. The anti-angiogenic potential of this compound has been suggested to be a contributing factor to its antitumor and antimetastatic effects. While direct in vivo angiogenesis models for this compound are not extensively detailed in the provided search results, the inhibition of tumor-induced angiogenesis is a proposed mechanism for its observed efficacy in tumor-bearing animal models.

In Vivo Models for Antigastric Acid Secretion Evaluation

The effect of this compound on gastric acid secretion has been studied, revealing its potential as an inhibitor of the gastric proton pump, H+,K+-ATPase. In vivo studies have shown that this compound can inhibit 2-deoxy-D-glucose-induced acid secretion. This inhibitory action is attributed to its interaction with the H+,K+-ATPase enzyme, where it acts as a potent inhibitor. The phenolic hydroxy groups of this compound are crucial for this activity, as the acetylation of these groups in this compound acetate (B1210297) rendered the compound ineffective in inhibiting both the enzyme and acid secretion.

In Vivo Models for Antifungal Efficacy (e.g., Plant Pathogen Models)

While specific in vivo studies on the antifungal efficacy of this compound against plant pathogens were not identified, research on extracts from other Cassia species provides evidence of the genus's potential in this area.

For instance, a methanol (B129727) extract of Cassia laevigata applied to three-week-old Vigna unguiculata (cowpea) plants infected with the fungal pathogen Fusarium oxysporum resulted in a 50% decrease in the activity of defense-related enzymes such as peroxidase, catalase, and pectinase (B1165727) compared to infected, untreated plants. This suggests that the extract can modulate the plant's response to fungal infection.

In another study, ethyl acetate-soluble extracts from the leaves of Cassia alata demonstrated significant in vivo control of several plant diseases. The extract was effective against rice blast (Magnaporthe oryzae), tomato late blight (Phytophthora infestans), wheat leaf rust (Puccinia recondita), and pepper anthracnose (Colletotrichum coccodes).

In Vivo Antifungal Activity of Cassia alata Leaf Extract

Plant DiseasePathogenControl Efficacy of Extract
Rice BlastMagnaporthe oryzaeRemarkable Control
Tomato Late BlightPhytophthora infestansRemarkable Control
Wheat Leaf RustPuccinia reconditaRemarkable Control
Pepper AnthracnoseColletotrichum coccodesRemarkable Control

In Vivo Models for Antidiabetic Efficacy

Direct in vivo studies on the antidiabetic efficacy of this compound were not found. However, numerous studies on various Cassia species extracts have demonstrated significant antidiabetic and hypoglycemic effects in animal models, suggesting a potential area for future investigation of this compound.

Aqueous and ethanolic extracts of Cassia grandis were evaluated in alloxan-induced diabetic rats. The ethanolic extract, at a dose of 150 mg/kg, showed a 46.42% reduction in blood glucose after three hours. In long-term treatment, both extracts significantly lowered blood glucose, total cholesterol, and triglyceride levels.

Similarly, extracts of Cassia fistula flowers have been shown to possess antihyperglycemic activity in glucose-overloaded and alloxan-induced diabetic rats. The water-soluble fraction of the ethanol (B145695) extract was particularly effective, with its activity being comparable to the standard drug, glibenclamide.

Studies on Cassia auriculata flower and seed extracts in streptozotocin-induced diabetic rats also revealed significant reductions in blood glucose levels and improvements in plasma insulin (B600854). Furthermore, an aqueous extract of Cassia occidentalis demonstrated significant antihyperglycemic activity in both normal and alloxan-induced diabetic rats.

Finally, an ethanol extract of Cassia alata leaves was shown to improve blood glucose levels in streptozotocin-induced diabetic rats.

Antidiabetic Activity of Various Cassia Species Extracts in Animal Models

Cassia SpeciesAnimal ModelKey Findings
C. grandisAlloxan-induced diabetic ratsSignificant reduction in blood glucose, cholesterol, and triglycerides.
C. fistulaAlloxan-induced diabetic ratsAntihyperglycemic activity comparable to glibenclamide.
C. auriculataStreptozotocin-induced diabetic ratsNormalization of blood glucose and improvement in plasma insulin.
C. occidentalisAlloxan-induced diabetic ratsSignificant antihyperglycemic activity.
C. alataStreptozotocin-induced diabetic ratsImprovement in blood glucose levels.

In Vivo Models for Antiviral Efficacy (e.g., Anti-HIV-1)

Extensive searches of available scientific literature did not yield specific in vivo studies evaluating the anti-HIV-1 efficacy of this compound. While various compounds isolated from the Cassia genus have demonstrated anti-HIV-1 properties in vitro, specific data from animal models for this compound is not publicly available.

Generally, the preclinical evaluation of potential anti-HIV-1 compounds involves a variety of in vivo models designed to mimic human HIV-1 infection and progression. These models are crucial for assessing the therapeutic potential and virological and immunological effects of a drug candidate before it can be considered for human clinical trials.

Commonly utilized in vivo models for anti-HIV-1 efficacy studies include:

Humanized Mouse Models: These are immunodeficient mice engrafted with human hematopoietic stem cells, peripheral blood mononuclear cells, or tissues, which allows for the development of a functional human immune system. These models can be infected with HIV-1 and are instrumental in studying viral pathogenesis and the in vivo efficacy of antiretroviral drugs.

Non-Human Primate (NHP) Models: Macaques, particularly rhesus macaques, are frequently used to model HIV-1 infection. They are typically infected with Simian Immunodeficiency Virus (SIV) or chimeric simian-human immunodeficiency viruses (SHIVs). These models are invaluable for studying viral transmission, pathogenesis, and the efficacy of vaccines and antiviral therapies in a system that closely resembles human physiology and immunology.

The primary endpoints in these in vivo studies often include the measurement of viral load in the plasma, the monitoring of CD4+ T cell counts, and the assessment of viral reservoirs in various tissues. The data gathered from these models provide critical insights into a compound's potential to control viral replication and prevent disease progression.

While no specific in vivo data for this compound is available, the general approach to evaluating novel antiviral compounds would necessitate the use of such established animal models to determine their efficacy against HIV-1.

Structure Activity Relationship Sar Studies of Cassigarol a and Its Derivatives

Impact of Specific Structural Features and Modifications on Biological Activities

The biological activities of cassigarol A are directly influenced by its unique dimeric structure and the presence and position of hydroxyl groups. While detailed SAR studies specifically focused solely on systematic modifications of this compound itself are not extensively documented in the provided search results, insights can be drawn from studies on related stilbenoids and the limited information available on this compound and its dimer, cassigarol E.

The presence of hydroxyl groups on the aromatic rings is a common feature in many bioactive stilbenoids, contributing significantly to their antioxidant and other biological properties, often through mechanisms involving metal chelation or radical scavenging nih.gov. For instance, the catechol moiety (two adjacent hydroxyl groups on an aromatic ring) has been highlighted as crucial for the potency of certain compounds against HIV-1 integrase, potentially by chelating divalent metal ions at the enzyme's active site thaiscience.info. This compound possesses multiple hydroxyl groups, including catechol-like structures, which likely play a vital role in its observed activities.

Modifications such as glycosylation, methylation, or prenylation, commonly observed in stilbenoids, can also significantly alter their biological activities, affecting properties like solubility, bioavailability, and target interaction mdpi.comresearchgate.net. Although specific data on such modifications of this compound are not detailed, these are general principles in stilbenoid SAR.

Comparative Analysis of Biological Potency and Selectivity of this compound with Related Stilbenoids and Synthesized Derivatives

Comparing the biological activities of this compound with related stilbenoids like resveratrol (B1683913) and piceatannol (B1677779) provides valuable insights into the influence of its dimeric structure. Resveratrol (PubChem CID 445154) and piceatannol (PubChem CID 667639) are monomeric stilbenoids with established biological activities nih.govresearchgate.netwikipedia.orgguidetopharmacology.orgflybase.orguni.lunih.gov. Rhapontigenin (PubChem CID 5320954), a methoxylated stilbenoid, is also considered a natural analog of resveratrol wikidata.orgthegoodscentscompany.comtcichemicals.commdpi.comnih.gov.

Studies have compared the activity of stilbene (B7821643) dimers, including cassigarol E, with monomeric stilbenoids. In the context of anti-HIV-1 integrase activity, piceatannol (a monomer) demonstrated higher potency (IC50 of 17.9 µM) than cassigarol E (a dimer, IC50 = 72.9 µM) thaiscience.info. This comparison suggests that dimerization, at least in the case of cassigarol E, can lead to a decrease in potency against this specific target. While direct comparative data for this compound against the same target are not available in the search results, it highlights that the complexity introduced by dimerization can influence biological outcomes.

Another area of comparison involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative disorders like Alzheimer's disease. Stilbene dimers, including cassigarol E and scirpusin A, have shown potential inhibitory activity against these enzymes, sometimes at nanomolar levels mdpi.comrsc.org. This suggests that dimerization can be advantageous for activity against certain targets.

The selectivity of this compound and its derivatives towards specific biological targets is an important aspect of SAR. While broad-spectrum activities are observed for many stilbenoids, structural nuances can confer selectivity. For instance, modifications on stilbene structures have been explored to enhance activity against specific cancer cell lines or enzymes rsc.orgeurekaselect.com. The unique structural arrangement of this compound likely contributes to its specific binding profile and potential selectivity compared to simpler stilbenoids.

Data from comparative studies can be presented in tables to highlight differences in potency (e.g., IC50 values) against specific biological targets.

CompoundActivity AgainstIC50 (µM)Citation
PiceatannolHIV-1 Integrase17.9 thaiscience.info
Cassigarol EHIV-1 Integrase72.9 thaiscience.info
Cassigarol EButyrylcholinesterase (BChE)Nanomolar mdpi.comrsc.org
Cassigarol EAcetylcholinesterase (AChE)Nanomolar mdpi.comrsc.org
Scirpusin AButyrylcholinesterase (BChE)Nanomolar mdpi.comrsc.org
Scirpusin AAcetylcholinesterase (AChE)Nanomolar mdpi.comrsc.org

Advanced Research Methodologies and Future Academic Perspectives

Application of Chemoproteomics in Elucidating Cassigarol A's Cellular and Molecular Targets

Chemoproteomics is an emerging research area that utilizes chemical probes and mass spectrometry-based platforms to identify the molecular targets of bioactive small molecules within complex biological matrices. adibekian.comresearchgate.net This approach is crucial for target deconvolution, aiming to link a pharmacologically active compound directly to the protein(s) it modulates. researchgate.netchemrxiv.org Recent progress in mass spectrometry-based chemoproteomics has made target identification more manageable, addressing a historical challenge in drug discovery where identifying cellular targets of screening hits was cumbersome. adibekian.com

Applying chemoproteomics to this compound research could involve synthesizing this compound derivatives with chemical handles (e.g., alkyne or azide (B81097) tags) that allow for covalent labeling of interacting proteins. nih.gov Following incubation with cells or tissue lysates, these labeled proteins can be enriched and identified using mass spectrometry. chemrxiv.orgbiorxiv.org This would enable the global mapping of proteins susceptible to modification or binding by this compound or its active metabolites. nih.gov This approach can unveil both intended and potential off-targets, providing a more complete picture of this compound's mechanism of action at the cellular level. drugtargetreview.com

Integration of Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) in Comprehensive Mechanistic Studies

Omics technologies provide large-scale analyses of biological molecules, offering comprehensive insights into the structure, function, and dynamics of organisms. humanspecificresearch.org These include genomics (study of genetic material), transcriptomics (analysis of RNA transcripts), proteomics (large-scale study of proteins), and metabolomics (comprehensive analysis of metabolites). humanspecificresearch.orguninet.edunih.gov Integrating data from multiple omics platforms, an approach sometimes termed "trans-omics," provides a holistic view and can uncover new biological insights by analyzing vast datasets. humanspecificresearch.orgnih.gov

For this compound, integrating omics data can offer a systems-level understanding of its effects. Transcriptomics could reveal changes in gene expression profiles upon this compound exposure, indicating affected pathways. Proteomics could identify alterations in protein abundance and modifications, directly related to cellular functions. Metabolomics, which focuses on the low molecular weight metabolite complement of a biological system, can capture the metabolic state and its changes induced by this compound, potentially identifying biomarkers or revealing impacts on metabolic networks. uninet.edubiospec.net Combining these datasets through bioinformatics and computational analysis allows for the construction of detailed molecular networks, unveiling new pathways and unexpected interactions relevant to this compound's biological activities and advancing the mechanistic understanding. nih.govfrontiersin.org

Advanced Computational Chemistry and In Silico Approaches in Drug Design and Mechanism Prediction

Computational chemistry and in silico methods are indispensable tools in modern drug discovery, leveraging computer simulations to predict chemical properties, optimize drug candidates, and understand molecular interactions. patsnap.combioscipublisher.comresearchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and virtual screening are used to predict how a compound might interact with a biological target and assess drug-target affinities. patsnap.combioscipublisher.com These methods can complement experimental techniques by providing insights into molecular mechanisms and potential off-target effects. bioscipublisher.comnih.gov

In the context of this compound, computational approaches can be used for several purposes:

Mechanism Prediction: Simulating the binding of this compound to predicted or known targets to understand the interaction modes at an atomic level. patsnap.com

Structure-Activity Relationship (SAR) Studies: Developing QSAR models to correlate structural features of this compound and its analogs with their biological activities, guiding the design of more potent or selective derivatives. patsnap.combioscipublisher.com

Virtual Screening: Identifying potential new targets for this compound by screening its structure against databases of protein structures. patsnap.comnih.gov

ADMET Prediction: Predicting absorption, distribution, metabolism, excretion, and toxicity properties in silico to assess the drug-likeness of this compound and its modifications. researchgate.net

These computational methods accelerate the research process and reduce the reliance on extensive experimental testing. researchgate.net

Development of Advanced Analytical Techniques for Trace Analysis, Metabolite Profiling, and Biodistribution Studies

The analysis of natural products like this compound and their metabolites in biological samples requires sensitive and specific analytical techniques. Advanced methods are needed for trace analysis, comprehensive metabolite profiling, and studying biodistribution. biospec.netpharmaron.comfrontiersin.org Techniques such as ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) and nuclear magnetic resonance (NMR) spectroscopy are widely used for metabolite analysis and structural elucidation. biospec.netfrontiersin.orgsysrevpharm.org

For this compound research, developing advanced analytical methods would involve:

Trace Analysis: Detecting and quantifying very low concentrations of this compound in complex biological matrices (e.g., plasma, tissue).

Metabolite Profiling: Identifying and characterizing the metabolic fate of this compound, which is crucial for understanding its in vivo activity and potential toxicity. biospec.netpharmaron.com This can involve targeted analysis of predicted metabolites or untargeted approaches to discover novel transformation products. biospec.net

Biodistribution Studies: Using sensitive techniques, potentially coupled with radiolabeling (e.g., using Carbon-14 and Accelerator Mass Spectrometry), to track the distribution of this compound and its metabolites in different tissues and organs over time. pharmaron.com

These advancements in analytical chemistry are essential for obtaining accurate quantitative data and gaining a deeper understanding of this compound's pharmacokinetics and metabolism. pharmaron.comfrontiersin.org

Research Synthesis and Meta-Analysis of Stilbenoid and this compound Literature

This compound belongs to the stilbenoid class of natural products. uibk.ac.at Stilbenoids have been extensively studied for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. uibk.ac.atsciopen.com A comprehensive research synthesis and meta-analysis of the existing literature on stilbenoids and this compound is crucial for identifying trends, summarizing findings, and highlighting inconsistencies or gaps in knowledge. sciopen.comresearchgate.net

Identification of Research Gaps and Emerging Avenues for this compound Investigations in Systems Biology and Multi-target Pharmacology

Despite advancements in studying natural products, significant research gaps often remain, particularly regarding their complex interactions within biological systems. For this compound, key gaps may include a complete understanding of all its cellular targets, the intricate signaling networks it modulates, and its effects within the context of a whole biological system.

Emerging avenues for this compound research lie in applying systems biology and multi-target pharmacology approaches. Systems biology aims to understand biological systems by integrating data from multiple components and their interactions, moving towards a predictive science. nih.govnih.gov Given that many bioactive compounds, including natural products, exert their effects by interacting with multiple targets and perturbing various pathways, a multi-target pharmacology approach is highly relevant. frontiersin.orgnae.edu

Future investigations could focus on:

Network Analysis: Constructing and analyzing biological networks (e.g., protein-protein interaction networks, metabolic networks) influenced by this compound based on integrated omics data. frontiersin.orgnih.gov This can reveal key nodes or pathways affected by the compound.

Systems Pharmacology Modeling: Developing computational models that simulate the effects of this compound on relevant biological systems, integrating data on targets, pathways, and phenotypic outcomes. drugtargetreview.comnae.edu This can help predict responses and identify critical components of the system mediating the effects.

Investigating Multi-target Effects: Explicitly studying the simultaneous interactions of this compound with multiple identified targets and the downstream consequences of these interactions on cellular and physiological processes. nae.edu

Q & A

Q. How is Cassigarol A structurally elucidated using spectroscopic methods?

this compound's structure is determined through a combination of NMR (¹H, ¹³C, DEPT, COSY, HMBC), ESI-MS, and UV spectroscopy. Key steps include:

  • Assigning aromatic protons via splitting patterns (e.g., δH 6.99 and 6.88 for trans-olefinic protons) and coupling constants (e.g., J = 16.0 Hz for H-7 and H-8).
  • Identifying oxybenzyl methine carbons (δC 82.2 and 81.8) and their relative cis configuration based on coupling constants (J = 2.5 Hz) .
  • Confirming the molecular formula (C₂₈H₂₂O₈) via ESI-MS ([M+H]+ m/z 487.13) and cross-referencing with reported analogs like Cassigarol E .

Q. What are the primary bioactivities reported for this compound?

this compound exhibits anti-HIV-1, antidiabetic, and anticancer activities. Methodological validation includes:

  • Anti-HIV assays : Using reverse transcriptase inhibition protocols.
  • Anticancer screening : Cell viability assays (e.g., MTT) against specific cancer cell lines.
  • Antidiabetic evaluation : α-Glucosidase or AMPK pathway inhibition studies .

Q. How to source reliable literature on this compound using chemical databases?

Use academic databases with CAS Registry Number searches:

  • SciFinder-n : "Explore Substances" > "Substance Identifier" tab.
  • Reaxys : "Substance & Properties" > "Identification Data" for spectral records.
  • PubMed/Scopus : Combine keywords (e.g., "this compound" AND "synthesis") with Boolean operators .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from assay variability or compound purity. Mitigation strategies:

  • Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls.
  • Validate purity : HPLC-MS (>95% purity) and NMR spectroscopy to confirm structural integrity.
  • Cross-reference studies : Compare results with structurally similar compounds (e.g., Cassigarol E’s anti-HIV IC₅₀ values) .

Q. What experimental design considerations are critical for optimizing this compound synthesis?

Key factors include:

  • Stereochemical control : Use chiral catalysts (e.g., Sharpless epoxidation) for oxybenzyl methine centers.
  • Protection/deprotection strategies : Selective protection of phenolic -OH groups during coupling reactions.
  • Yield optimization : Screen solvent systems (e.g., DCM/MeOH gradients) and reaction temperatures .

Q. How to address conflicting NMR data during structural reassignment of this compound analogs?

  • Re-examine coupling constants : Verify J values for olefinic protons (e.g., 16.0 Hz for trans-configuration).
  • Run advanced experiments : Use NOESY to confirm spatial proximity of protons (e.g., H-7' and H-8').
  • Compare with crystallography data : Cross-validate with X-ray structures of homologs if available .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?

  • Dose-response curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀.
  • Error analysis : Report SEM/SD for triplicate experiments and use ANOVA for group comparisons.
  • Reproducibility checks : Include inter-lab validation via collaborative studies .

Methodological Frameworks

Q. How to design a rigorous literature review for this compound research?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Search strategy : Use Boolean terms (e.g., "(this compound) AND (mechanism OR synthesis)") across Scopus, PubMed, and specialized databases.
  • Critical appraisal : Prioritize primary sources with full experimental details (e.g., NMR parameters, assay conditions).
  • Ethical compliance : Adhere to copyright rules and cite all data sources (ACS or RSC style) .

Q. What protocols ensure reproducibility in this compound isolation from natural sources?

  • Extraction : Use standardized solvents (e.g., 70% EtOH for Passiflora spp.).
  • Chromatography : Document column parameters (e.g., silica gel 60, 230–400 mesh) and gradient elution profiles.
  • Compound tracking : TLC/HPLC monitoring with authentic standards .

Q. How to integrate computational modeling with experimental studies on this compound?

  • Docking studies : Use AutoDock Vina to predict binding to HIV-1 reverse transcriptase.
  • MD simulations : Validate stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS).
  • SAR analysis : Corrogate calculated binding energies (ΔG) with experimental IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.